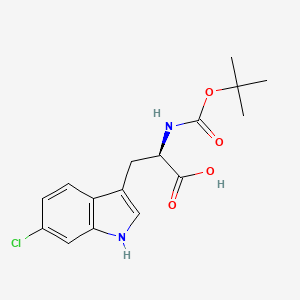
(3-((3-Méthoxypyrazin-2-yl)oxy)pipéridin-1-yl)(6-(trifluorométhyl)pyridin-3-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule characterized by multiple functional groups. This structure suggests significant versatility and utility across various fields, including pharmaceuticals and agrochemicals. The compound features a trifluoromethyl group, which is known for increasing metabolic stability and lipophilicity, making it potentially useful in drug development.
Applications De Recherche Scientifique
The applications of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone are diverse:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of more complex structures.
Biology: : Investigated for potential interactions with biological macromolecules, useful in biochemistry studies.
Medicine: : Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: : Possible use in the development of agrochemicals due to its structural features that enhance stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves the following steps:
Formation of the Methoxypyrazine Moiety: : This step involves the methoxylation of pyrazine.
Piperidine Derivatization: : Piperidine is then derivatized to introduce the pyrazine moiety.
Coupling with Pyridine Derivative: : The derivatized piperidine is then coupled with a pyridine derivative bearing a trifluoromethyl group.
Industrial Production Methods
For industrial-scale production, optimizing these synthetic steps for high yield and purity is crucial. This often involves:
High-Throughput Screening of Catalysts and Solvents: : To improve efficiency and selectivity.
Process Intensification Techniques: : Such as continuous flow synthesis, which can enhance scalability and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the piperidine ring.
Reduction: : Reduction reactions can target the pyrazine or pyridine moieties.
Substitution: : Both aromatic substitution (electrophilic or nucleophilic) and aliphatic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Use of hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Various halogenating agents and nucleophiles, depending on the desired substitution site.
Major Products Formed
Oxidation: : Formation of corresponding N-oxides.
Reduction: : Yielding deoxygenated or saturated analogs.
Substitution: : Producing various derivatives with modifications at the pyrazine, piperidine, or pyridine moieties.
Mécanisme D'action
The compound exerts its effects through several molecular pathways:
Enzyme Inhibition: : It may act as an inhibitor for specific enzymes, preventing the normal substrate from binding.
Receptor Modulation: : It can interact with cellular receptors, altering their activity.
Molecular Targets: : Typically targets include enzymes involved in metabolic pathways or receptors in cell signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
Compared to other compounds with similar functional groups, (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone stands out due to the following:
Enhanced Lipophilicity: : Due to the trifluoromethyl group.
Greater Metabolic Stability: : Compared to analogs without the trifluoromethyl group.
Unique Combination of Functional Groups: : Which can lead to distinct biological activities.
Similar Compounds
(3-(Pyrazin-2-yl)oxy)piperidine derivatives: : Lacking the methoxy group.
Trifluoromethylpyridine derivatives: : Without the piperidine linkage.
Methoxypyrazine derivatives: : Not combined with piperidine or pyridine groups.
By combining these diverse functionalities, (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone represents a unique entity with vast potential for research and application across multiple scientific domains.
Propriétés
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-26-14-15(22-7-6-21-14)27-12-3-2-8-24(10-12)16(25)11-4-5-13(23-9-11)17(18,19)20/h4-7,9,12H,2-3,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUSXTXAUMSPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
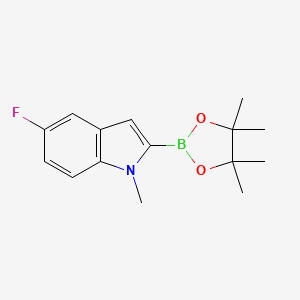
![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)
![3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2418973.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2418974.png)

![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)
![2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2418980.png)
![2-(2-chloro-6-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2418981.png)
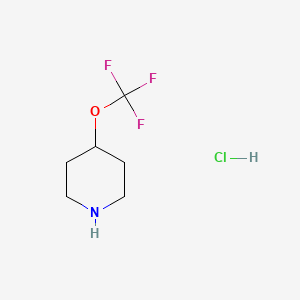
![3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2418983.png)
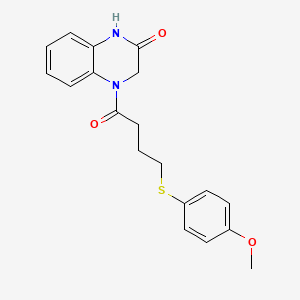
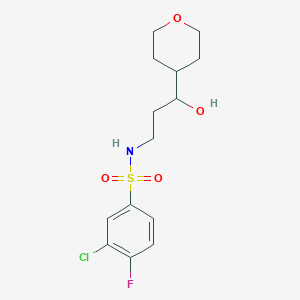
![ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)
